molecular formula C9H11ClO2 B189422 2,5-Dimethoxybenzyl chloride CAS No. 3840-27-5

2,5-Dimethoxybenzyl chloride

Cat. No. B189422
CAS RN: 3840-27-5
M. Wt: 186.63 g/mol
InChI Key: NJBICLSFUUJIDH-UHFFFAOYSA-N
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Patent
US04342780

Procedure details

Thionyl chloride (108 g) is slowly added during 1 hour to a stirred mixture of 2,5-dimethoxybenzyl alcohol (150 g), 2,4,6-collidine (108 g), and methylene chloride (750 ml) at room temperature. The reaction is slightly exothermic. After stirring for another 30 minutes, the mixture is washed with hydrochloric acid (2 N) and water and then dried (MgSO4). Evaporation gives a residue of 2,5-dimethoxybenzyl chloride which crystallizes (127 g).
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:8]=1[CH2:9]O.N1C(C)=CC(C)=CC=1C>C(Cl)Cl>[CH3:5][O:6][C:7]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:8]=1[CH2:9][Cl:3]

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
150 g
Type
reactant
Smiles
COC1=C(CO)C=C(C=C1)OC
Name
Quantity
108 g
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for another 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture is washed with hydrochloric acid (2 N) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(CCl)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.